molecular formula C28H23N3O4S B2587017 (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate CAS No. 499209-98-2

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate

Cat. No.: B2587017
CAS No.: 499209-98-2
M. Wt: 497.57
InChI Key: NXZRHGSSGNCXCI-VYIQYICTSA-N
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Description

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate is a useful research compound. Its molecular formula is C28H23N3O4S and its molecular weight is 497.57. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate, a synthetic compound belonging to the thiazolidinone family, has garnered attention for its potential biological activities. Its unique molecular structure includes a thiazolidinone ring, ester functionalities, and a cyano group, which may contribute to its diverse pharmacological properties.

The compound can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with benzylidene derivatives, followed by cyclization to form the thiazolidinone ring. Reaction conditions typically require controlled temperatures and specific solvents to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may be harnessed for therapeutic applications. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, thiazolidinone derivatives have been shown to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that thiazolidinones can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective inhibition of microbial growth .
  • Anti-inflammatory Effects : Research highlights the potential of this compound in reducing inflammation. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone structure allows for binding to these targets, potentially altering their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Studies : A study evaluated the efficacy of thiazolidinone derivatives in inhibiting EGFR (Epidermal Growth Factor Receptor) activity, reporting IC50 values close to established anticancer drugs like erlotinib. This suggests a promising role in cancer therapeutics .
  • Antimicrobial Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Inflammation Modulation : Experimental models showed that thiazolidinone derivatives could significantly reduce markers of inflammation, indicating their potential use in treating inflammatory diseases .

Data Summary Table

Activity Type Findings Reference
AnticancerInhibitory effects on EGFR; IC50 values comparable to erlotinib
AntimicrobialSignificant antibacterial activity against various pathogens
Anti-inflammatoryReduction in pro-inflammatory cytokines in experimental models

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZRHGSSGNCXCI-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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